molecular formula C6HBrClF2I B15200064 2-Bromo-4-chloro-3,6-difluoroiodobenzene

2-Bromo-4-chloro-3,6-difluoroiodobenzene

Cat. No.: B15200064
M. Wt: 353.33 g/mol
InChI Key: IXHMGTGDVWFGLE-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3,6-difluoroiodobenzene is a polyhalogenated aromatic compound It is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3,6-difluoroiodobenzene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the desired halogen atoms. For example, starting with a fluorinated benzene derivative, bromination, chlorination, and iodination can be sequentially performed under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient halogenation. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3,6-difluoroiodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Bromo-4-chloro-3,6-difluoroiodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3,6-difluoroiodobenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-3,6-difluoroiodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science. The presence of multiple halogens allows for diverse reactivity and the potential to form a wide range of derivatives .

Properties

Molecular Formula

C6HBrClF2I

Molecular Weight

353.33 g/mol

IUPAC Name

3-bromo-1-chloro-2,5-difluoro-4-iodobenzene

InChI

InChI=1S/C6HBrClF2I/c7-4-5(10)2(8)1-3(9)6(4)11/h1H

InChI Key

IXHMGTGDVWFGLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Br)I)F

Origin of Product

United States

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